molecular formula C17H15N3O B12742808 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)- CAS No. 110187-43-4

3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)-

Cat. No.: B12742808
CAS No.: 110187-43-4
M. Wt: 277.32 g/mol
InChI Key: FFDSEOLECVEVHL-UHFFFAOYSA-N
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Description

3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)- is a complex organic compound belonging to the class of heterocyclic compounds known as indoles. This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to an indole moiety. The presence of a methoxy group at the 6th position and a pyridinyl group at the 1st position further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of trifluoroacetic acid in dichloromethane at room temperature can facilitate the cyclization process . Additionally, the use of manganese oxide octahedral molecular sieve nanocomposite doped with sodium phosphowolframate in acetonitrile and toluene at elevated temperatures (80°C) has been reported .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Electrophilic reagents such as bromine or nitronium ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroindole compounds.

Scientific Research Applications

3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to the active site and preventing substrate access . This inhibition can lead to reduced inflammation and pain, making it a potential candidate for anti-inflammatory drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)- is unique due to the presence of the pyridinyl group at the 1st position, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

CAS No.

110187-43-4

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

6-methoxy-1-pyridin-3-yl-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C17H15N3O/c1-21-12-4-5-15-14(9-12)13-6-8-19-16(17(13)20-15)11-3-2-7-18-10-11/h2-5,7,9-10,20H,6,8H2,1H3

InChI Key

FFDSEOLECVEVHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCN=C3C4=CN=CC=C4

Origin of Product

United States

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